2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one
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Overview
Description
2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one typically involves the following steps:
Formation of the Thieno[3,2-b]pyrrole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thienylamine and an α,β-unsaturated carbonyl compound.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction with benzaldehyde under basic conditions.
Dimethylaminomethylation: The dimethylaminomethyl group can be introduced using formaldehyde and dimethylamine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-b]pyrrole core.
Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding benzyl derivative.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylidene-6-((methylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one
- 2-Benzylidene-6-((ethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one
Uniqueness
2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one is unique due to the presence of the dimethylaminomethyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents.
Properties
CAS No. |
1154-62-7 |
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Molecular Formula |
C16H16N2OS |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(2Z)-2-benzylidene-6-[(dimethylamino)methyl]-4H-thieno[3,2-b]pyrrol-3-one |
InChI |
InChI=1S/C16H16N2OS/c1-18(2)10-12-9-17-14-15(19)13(20-16(12)14)8-11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3/b13-8- |
InChI Key |
BEUQSHHFORBOIR-JYRVWZFOSA-N |
Isomeric SMILES |
CN(C)CC1=CNC2=C1S/C(=C\C3=CC=CC=C3)/C2=O |
Canonical SMILES |
CN(C)CC1=CNC2=C1SC(=CC3=CC=CC=C3)C2=O |
Origin of Product |
United States |
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